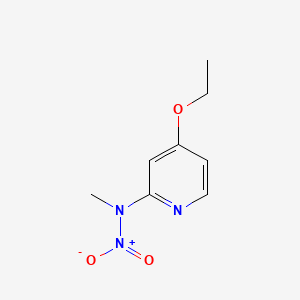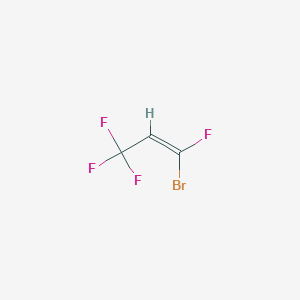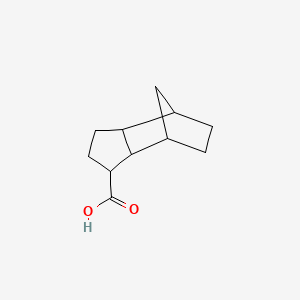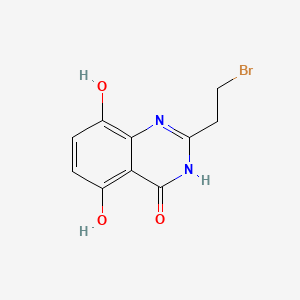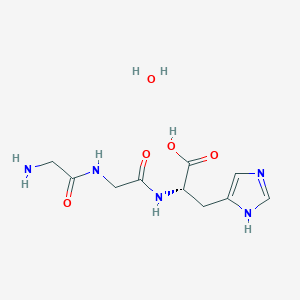
H-Gly-Gly-His-OH-H2O
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Gly-His-OH-H2O typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a resin-bound peptide chain. The process includes the following steps :
Loading the Resin: The first amino acid (glycine) is attached to a resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid (glycine) is added using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Repetition: Steps 2 and 3 are repeated for the third amino acid (histidine).
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
H-Gly-Gly-His-OH-H2O undergoes various chemical reactions, including:
Oxidation: The histidine residue can be oxidized, affecting the peptide’s ability to bind metal ions.
Reduction: Reduction reactions can modify the peptide’s structure and function.
Substitution: The peptide can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of oxo-histidine derivatives .
科学的研究の応用
H-Gly-Gly-His-OH-H2O has a wide range of scientific research applications, including :
Chemistry: Used as a ligand in coordination chemistry to study metal-peptide interactions.
Biology: Employed in biosensors for the detection of metal ions such as copper and nickel.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of metal-chelating agents and catalysts.
作用機序
The mechanism of action of H-Gly-Gly-His-OH-H2O involves its ability to bind metal ions through the histidine residue. This binding can influence various biochemical pathways and processes. For example, the peptide can mediate protein crosslinking by oxidants, affecting cellular functions and signaling pathways .
類似化合物との比較
Similar Compounds
H-Gly-His-Gly-OH: Another tripeptide with similar metal-binding properties.
L-Carnosine (β-alanyl-L-histidine): Known for its antioxidant and metal-chelating activities.
Uniqueness
H-Gly-Gly-His-OH-H2O is unique due to its specific sequence of glycine and histidine residues, which confer distinct metal-binding properties and biological activities. Its ability to form stable complexes with copper and nickel ions makes it particularly valuable in various applications .
特性
分子式 |
C10H17N5O5 |
|---|---|
分子量 |
287.27 g/mol |
IUPAC名 |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrate |
InChI |
InChI=1S/C10H15N5O4.H2O/c11-2-8(16)13-4-9(17)15-7(10(18)19)1-6-3-12-5-14-6;/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,16)(H,15,17)(H,18,19);1H2/t7-;/m0./s1 |
InChIキー |
OQFXXSYIZBCDIO-FJXQXJEOSA-N |
異性体SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN.O |
正規SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


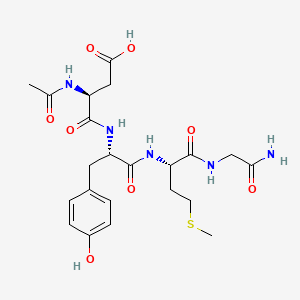
![2-Benzyloxyphenylboronic acid pinacol ester[1027757-13-6]](/img/structure/B13835614.png)
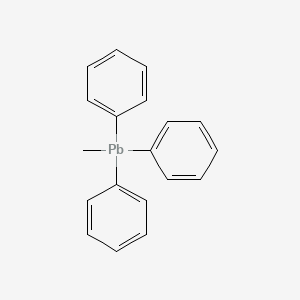
![6-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13835623.png)
![4-chlorobutyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate](/img/structure/B13835624.png)
